N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-2-13-12(19)18-6-8(7-18)11-16-10(17-20-11)9-14-4-3-5-15-9/h3-5,8H,2,6-7H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFYWSJRWJXTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.
Introduction of the pyrimidine moiety: This step involves the coupling of the oxadiazole intermediate with a pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the azetidine ring: The final step involves the cyclization of the intermediate with an appropriate azetidine precursor, such as an azetidine-1-carboxylic acid derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties (Inferred)
- Lipophilicity : The N-ethyl group in the target compound likely reduces logP compared to chlorophenyl or carbazole derivatives, improving aqueous solubility.
- Metabolic Stability : Fluorine or bromine in analogs (6b, 6c, 6e ) may enhance resistance to oxidative metabolism, whereas the pyrimidine in the target compound could increase susceptibility to CYP450-mediated degradation.
Biological Activity
N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 258.28 g/mol. Its structure features a pyrimidine ring and an oxadiazole moiety, which are known to confer various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound.
Case Studies
- Zhang et al. (2023) : In their research on 1,3,4-oxadiazoles, several synthesized compounds exhibited significant anticancer activity against various cell lines including HEPG2 and MCF7. One of the derivatives showed an IC50 value of 1.18 µM, which indicates strong cytotoxicity compared to standard drugs like staurosporine .
- Arafa et al. (2020) : This study evaluated 2-substituted oxadiazoles for their anticancer properties using MTT assays. Among the tested compounds, one derivative demonstrated an IC50 value of 0.275 µM against cancer cells, indicating superior potency over erlotinib .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated.
Enzyme Activity
Inhibitory activity against human alkaline phosphatase (ALP) was assessed for related compounds. One derivative exhibited an IC50 value of 0.420 µM compared to a standard IC50 of 2.80 µM for known inhibitors . This suggests that N-ethyl derivatives may also show promise in modulating enzyme activity relevant to various diseases.
Pharmacological Mechanisms
The mechanisms underlying the biological activities of N-ethyl derivatives often involve interactions with specific molecular targets:
Molecular Docking Studies
Molecular docking studies indicate that these compounds can effectively bind to target enzymes or receptors, which is crucial for their therapeutic efficacy. For instance, binding affinities in docking studies have shown promising results with a binding energy value around -7.90 kcal/mol for certain derivatives .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide, and what factors influence yield optimization?
- Methodological Answer : The synthesis of 1,2,4-oxadiazole-containing compounds typically involves cyclization of amidoximes with carboxylic acid derivatives or nitriles under thermal or microwave conditions. For example, rapid multistep synthesis using continuous microreactors has been reported for analogous oxadiazoles, achieving yields of 40–63% via HPLC purification . Key factors include:
- Reagent stoichiometry : Excess nitrile or carboxylic acid derivatives improve cyclization efficiency.
- Temperature control : Microreactors enable precise thermal management, reducing side reactions.
- Purification : HPLC or column chromatography is critical for isolating high-purity products, especially for azetidine-containing scaffolds prone to steric hindrance.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : Analyze , , and NMR spectra to verify connectivity. For example, the oxadiazole ring’s protons resonate at δ 8.5–9.5 ppm in pyrimidine-containing analogs, while azetidine carbons appear at ~70–80 ppm .
- X-ray crystallography : Use SHELX programs for structure refinement. SHELXL is widely employed for small-molecule crystallography, particularly for resolving steric clashes in azetidine rings .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., ESI+ mode for protonated ions) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure–activity relationships (SAR) of this compound in biological target binding?
- Methodological Answer :
- Core modifications : Replace the pyrimidine ring with other heterocycles (e.g., isoquinoline or phenyl groups) to assess binding affinity changes. For example, KRAS inhibitors with oxadiazole–pyrimidine cores showed altered potency depending on substituent electronegativity .
- Azetidine ring substitution : Introduce methyl or ethyl groups to the azetidine nitrogen to evaluate steric effects on target engagement. SAR studies on similar scaffolds demonstrated that bulkier substituents reduce solubility but improve target selectivity .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like PD-1/PD-L1 or SARS-CoV-2 main protease, comparing docking scores (e.g., ΔG < -8 kcal/mol indicates strong binding) .
Q. How should researchers address contradictions in experimental data, such as discrepancies between in vitro and in vivo activity?
- Methodological Answer :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways. For instance, oxadiazoles are prone to hydrolysis in acidic environments, which may explain reduced in vivo efficacy .
- Formulation adjustments : Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation to improve bioavailability. Patent data suggests that morpholinoethyl groups enhance solubility in related oxadiazole formulations .
- Target engagement assays : Validate mechanism via Western blotting (e.g., PD-1 pathway inhibition) or cellular thermal shift assays (CETSA) to confirm target binding in vivo .
Q. What computational methods are recommended for predicting off-target interactions or toxicity risks?
- Methodological Answer :
- Off-target screening : Use SwissTargetPrediction or SEA servers to identify potential interactions with kinases, GPCRs, or ion channels. For example, oxadiazole scaffolds often bind adenosine receptors, requiring counter-screening .
- Toxicity prediction : Apply ProTox-II or ADMETlab to assess hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity (Ames test alerts).
- MD simulations : Perform 100-ns molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability and identify conformational changes causing off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
